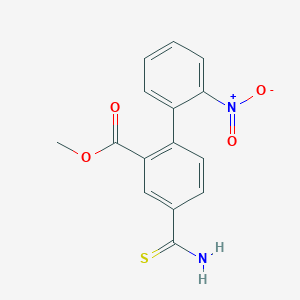
4-cyano-2-phenylbutanoic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-cyano-2-phenylbutanoic acid ethyl ester is an organic compound with the molecular formula C12H13NO2 It is a derivative of butanoic acid, featuring a cyano group and a phenyl group attached to the butanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-2-phenylbutanoic acid ethyl ester typically involves the esterification of 4-cyano-2-phenylbutanoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
4-cyano-2-phenylbutanoic acid+ethanolacid catalyst4-cyano-2-phenylbutanoic acid ethyl ester+water
Common acid catalysts used in this reaction include sulfuric acid and hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction while minimizing the need for corrosive liquid acids.
化学反应分析
Types of Reactions
4-cyano-2-phenylbutanoic acid ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and ethanol in the presence of a strong acid or base.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: 4-cyano-2-phenylbutanoic acid and ethanol.
Reduction: 4-amino-2-phenylbutanoic acid ethyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
4-cyano-2-phenylbutanoic acid ethyl ester has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used as a building block in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action of 4-cyano-2-phenylbutanoic acid ethyl ester depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In pharmaceuticals, its mechanism of action would be related to the specific drug it is incorporated into, potentially involving interactions with biological targets such as enzymes or receptors.
相似化合物的比较
Similar Compounds
4-cyano-2-phenylbutanoic acid: The parent acid of the ester.
4-amino-2-phenylbutanoic acid ethyl ester: A reduced form of the ester.
2-phenylbutanoic acid ethyl ester: A similar ester lacking the cyano group.
Uniqueness
4-cyano-2-phenylbutanoic acid ethyl ester is unique due to the presence of both a cyano group and a phenyl group, which confer distinct reactivity and potential applications compared to similar compounds. The cyano group can participate in various chemical reactions, while the phenyl group provides stability and potential interactions with biological targets.
属性
分子式 |
C13H15NO2 |
|---|---|
分子量 |
217.26 g/mol |
IUPAC 名称 |
ethyl 4-cyano-2-phenylbutanoate |
InChI |
InChI=1S/C13H15NO2/c1-2-16-13(15)12(9-6-10-14)11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9H2,1H3 |
InChI 键 |
IDEPGWOIIRSBKK-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CCC#N)C1=CC=CC=C1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-N-(3-bromophenyl)-6-N-methylpyrido[3,2-d]pyrimidine-4,6-diamine](/img/structure/B8374178.png)






![2-Amino-3-[4-(1,1-dimethylethyl)phenoxy]propanol](/img/structure/B8374252.png)






